Lipophilicity Tuning: Intermediate LogP Between Non-Fluorinated and Trifluoromethyl Analogs
The target compound exhibits a computed XLogP3 of 2.4, positioning its lipophilicity between the non-fluorinated baseline and the more hydrophobic –CF3 analog [1]. The trifluoromethyl comparator 3-methyl-5-(trifluoromethyl)benzaldehyde has a higher ACD/LogP of 2.93 (Δ = +0.53 log units), while the non-methyl analog 3-(difluoromethyl)benzaldehyde has a lower LogP of 2.07 (Δ = −0.33 log units) . This intermediate lipophilicity is critical for optimizing membrane permeability while avoiding excessive hydrophobicity that could lead to poor aqueous solubility or off-target binding [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | 3-Methyl-5-(trifluoromethyl)benzaldehyde: ACD/LogP = 2.93; 3-(Difluoromethyl)benzaldehyde: LogP = 2.07; 3,4-Difluoro-5-methylbenzaldehyde: XLogP3 = 1.9 |
| Quantified Difference | ΔLogP = −0.53 vs CF3 analog; ΔLogP = +0.33 vs non-methyl analog; ΔLogP = +0.5 vs ring-fluorinated analog |
| Conditions | Computed partition coefficients (XLogP3-AA, ACD/LogP); octanol-water system |
Why This Matters
Lipophilicity is a key determinant of ADME properties; the intermediate LogP of this compound offers a balanced profile that is neither too hydrophilic (poor membrane penetration) nor too lipophilic (poor solubility, high metabolic clearance).
- [1] PubChem. 3-(Difluoromethyl)-5-methylbenzaldehyde. XLogP3-AA 2.4. CID 146155793. View Source
- [2] Zafrani, Y.; et al. CF2H, a Functional Group-Dependent Hydrogen-Bond Donor. J. Med. Chem. 2019. Regarding lipophilicity, the CF2H group may act as a more lipophilic bioisostere of OH but as a similar or less lipophilic bioisostere of SH and CH3. View Source
